

Spectroscopic Profile of N-Phthaloyl-L-glutamic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *N-Phthaloyl-L-glutamic anhydride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phthaloyl-L-glutamic anhydride** ($C_{13}H_9NO_5$), a key intermediate in the synthesis of various biologically active molecules, including γ -L-glutamyl amides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

N-Phthaloyl-L-glutamic anhydride is a chiral molecule widely used as a γ -L-glutamyl transfer reagent.^{[1][2]} Its utility in synthetic chemistry stems from its ability to introduce a protected glutamic acid residue, facilitating the regioselective formation of γ -amide bonds.^[3] A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a consolidated summary of its key spectral features, supported by experimental protocols.

Spectroscopic Data

The identity and purity of **N-Phthaloyl-L-glutamic anhydride** can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections and tables summarize the characteristic data obtained from 1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Phthaloyl-L-glutamic anhydride**. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the phthaloyl group and the aliphatic protons of the glutamic anhydride moiety.[4] The aromatic region typically shows a multiplet for the four protons of the benzene ring.[4] The methine proton of the chiral center and the diastereotopic methylene protons of the anhydride ring also show characteristic signals.[4]

Table 1: ¹H NMR Spectroscopic Data for **N-Phthaloyl-L-glutamic Anhydride**

Chemical Shift (δ/ ppm)	Multiplicity	Number of Protons	Assignment	Reference
7.99-7.81	m	4H	Aromatic (Phthaloyl)	[4]
5.48	dd	1H	-CH (α-proton)	[5]
3.41	t	2H	-CH ₂ (γ-protons)	[4]
3.17-2.96	m	3H	-CH & -CH ₂ (α & β-protons)	[4]

Note: Data for the DL-form shows similar chemical shifts.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl groups of the phthalimide and anhydride rings, the aromatic carbons, and the aliphatic carbons.[4]

Table 2: ¹³C NMR Spectroscopic Data for **N-Phthaloyl-L-glutamic Anhydride**

Chemical Shift (δ /ppm)	Assignment	Reference
167.2, 166.8, 166.11	Carbonyls (Anhydride & Phthalimide)	[4][5]
135.52, 131.58	Quaternary Aromatic Carbons	[4][5]
124.09, 123.9	Aromatic CH	[4][5]
51.5, 48.15	-CH (α -carbon)	[3][5]
30.8, 29.92	-CH ₂ (γ -carbon)	[3][5]
24.1, 20.87	-CH ₂ (β -carbon)	[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **N-Phthaloyl-L-glutamic anhydride** is characterized by strong absorption bands corresponding to the carbonyl groups of the cyclic anhydride and the imide.

Table 3: IR Spectroscopic Data for **N-Phthaloyl-L-glutamic Anhydride**

Wavenumber (cm^{-1})	Intensity	Assignment	Reference
1818	m	C=O stretch (Anhydride)	[3]
1780	s	C=O stretch (Anhydride)	[3]
1715	vs	C=O stretch (Phthalimide)	[3]
1392	s	C-N stretch	[3]
722	m	C-H bend (Aromatic)	[3]

vs = very strong, s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Table 4: Mass Spectrometry Data for **N-Phthaloyl-L-glutamic Anhydride**

Technique	m/z	Ion	Reference
HRMS (ESI+)	282.0366	[M+Na] ⁺	[4]
GC-MS	173, 104, 186	Fragment Ions	[6]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **N-Phthaloyl-L-glutamic anhydride**.

Synthesis of **N-Phthaloyl-L-glutamic Anhydride**

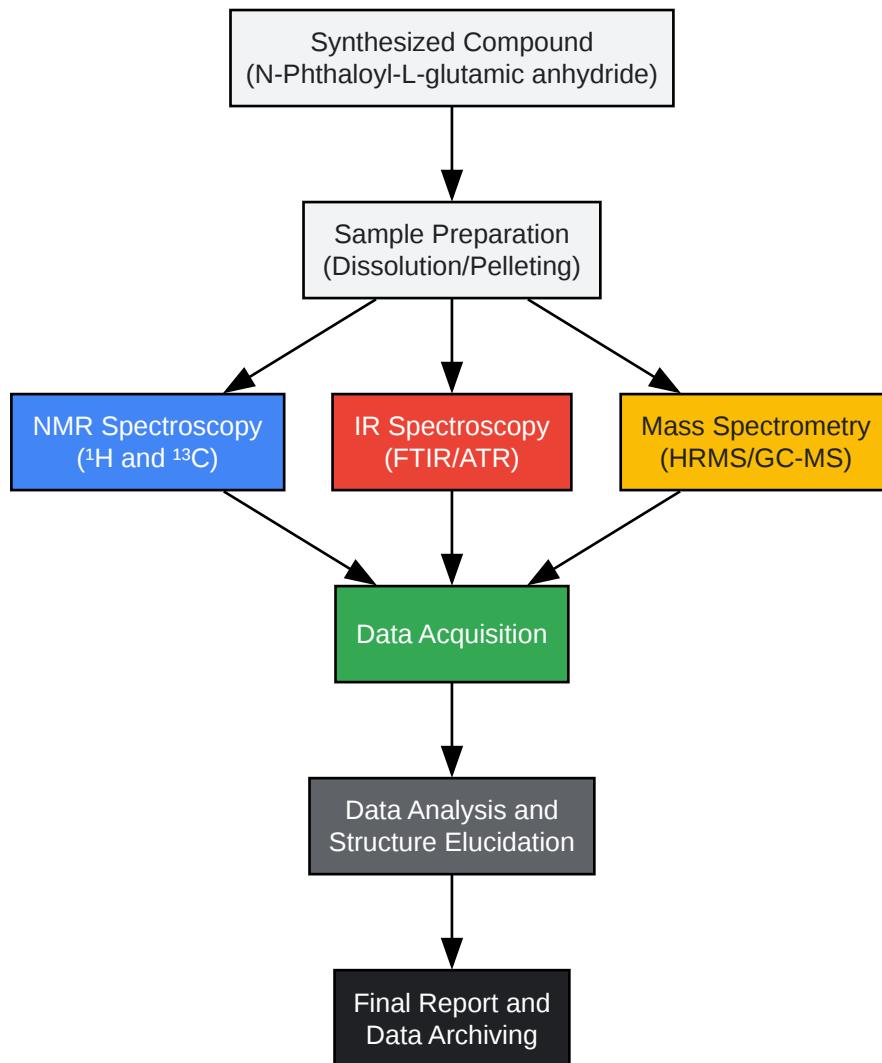
N-Phthaloyl-L-glutamic anhydride is typically synthesized from N-Phthaloyl-L-glutamic acid by dehydration using acetic anhydride.[3][4]

- A mixture of N-Phthaloyl-L-glutamic acid and acetic anhydride is heated (e.g., at 90-100°C) under a nitrogen atmosphere for a specified duration (e.g., 30 minutes).[3][4]
- The reaction mixture is then cooled to induce crystallization.
- The resulting solid precipitate is filtered, washed with a non-polar solvent such as cold ether, and dried in a desiccator.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized chemical compound like **N-Phthaloyl-L-glutamic anhydride**.

Workflow for Spectroscopic Characterization



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Caption: Workflow for Spectroscopic Characterization.

Instrumentation

- NMR Spectra: Recorded on a spectrometer operating at a frequency such as 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR, using DMSO-d₆ as the solvent.[4]
- IR Spectra: Obtained using an FTIR spectrometer, with samples prepared as KBr pellets.[3]
- Mass Spectra: Acquired on a high-resolution mass spectrometer, such as a LTQ Orbitrap XL, using electrospray ionization (ESI).[3]

Conclusion

The spectroscopic data presented in this guide provide a definitive analytical profile for **N-Phthaloyl-L-glutamic anhydride**. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment, which are essential for its application in research and development. The detailed experimental protocols offer a reliable framework for the synthesis and characterization of this important chiral building block.

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